Bienvenue dans la boutique en ligne BenchChem!

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine

CYP17A1 inhibition Prostate cancer Steroidogenesis

1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine (CAS 667912-64-3; molecular formula C20H12FN5; molecular weight 341.3 g/mol) is a synthetic heterocyclic compound combining a benzotriazole moiety, a phthalazine core, and a 4-fluorophenyl substituent. The compound is listed in authoritative biochemical databases under ChEMBL ID CHEMBL3893796, where it has been annotated with bioactivity data against cytochrome P450 17A1 (CYP17A1).

Molecular Formula C20H12FN5
Molecular Weight 341.3g/mol
CAS No. 667912-64-3
Cat. No. B492605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
CAS667912-64-3
Molecular FormulaC20H12FN5
Molecular Weight341.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2N3C4=CC=CC=C4N=N3)C5=CC=C(C=C5)F
InChIInChI=1S/C20H12FN5/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(24-23-19)26-18-8-4-3-7-17(18)22-25-26/h1-12H
InChIKeyQHYPVWHASIINHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine (CAS 667912-64-3): Procurement-Relevant Identity and Baseline Properties


1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine (CAS 667912-64-3; molecular formula C20H12FN5; molecular weight 341.3 g/mol) is a synthetic heterocyclic compound combining a benzotriazole moiety, a phthalazine core, and a 4-fluorophenyl substituent [1]. The compound is listed in authoritative biochemical databases under ChEMBL ID CHEMBL3893796, where it has been annotated with bioactivity data against cytochrome P450 17A1 (CYP17A1) [2]. Its physicochemical profile includes a calculated logP of approximately 4.17, zero hydrogen bond donors, and five hydrogen bond acceptors, placing it within Lipinski's rule-of-five space for drug-likeness . The compound is primarily supplied as a research chemical with typical purity of 95%+ [1].

Why 1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine Cannot Be Interchanged with Common Phthalazine or Benzotriazole Analogs


Phthalazine derivatives and benzotriazole-containing compounds each span broad biological target classes—including PDE4, PDE2, VEGFR-2, EGFR, PARP, and GABA-A receptors—with small substituent changes producing order-of-magnitude shifts in potency and target preference [1]. The 4-fluorophenyl substituent at the phthalazine 4-position, combined with the N1-linked benzotriazole, generates a distinct pharmacophore geometry and electronic profile that determines target engagement; the closest commercially available analog, 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine (CAS 307512-90-9), differs by two methyl groups in place of the fluorine atom, altering both lipophilicity and hydrogen-bond acceptor capacity in ways that are likely to shift target selectivity and potency . Generic substitution without quantitative activity matching therefore risks invalidating experimental outcomes.

1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine: Quantitative Differentiation Evidence for Scientific Selection


CYP17A1 Inhibitory Potency: Head-to-Head Comparison with Four Structural Analogs from Patent US9266880

In a unified patent assay measuring inhibition of human steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1), compound (3)—corresponding to CAS 667912-64-3—exhibited an IC50 of 41 nM. Under identical conditions (pH 7.2, 2°C, U-bottom 384-well optiplates with microsomal enzyme preparation), the closest more potent analog in the series, compound (7) (US9266880, 7), achieved an IC50 of 23 nM, while compound (4) yielded 50 nM and compound (8) yielded 76 nM [1][2]. This positions the target compound at an intermediate potency rank within the series, approximately 1.8-fold less potent than the series leader but 1.2- to 1.9-fold more potent than compounds (4) and (8), respectively. The data provide a quantitative basis for choosing among available analogs based on CYP17A1 potency requirements [3].

CYP17A1 inhibition Prostate cancer Steroidogenesis

Selectivity Profile: Differential Activity Against CYP17A1 Versus Far Upstream Element-Binding Protein 1 (FUBP1)

Target selectivity is a critical factor in chemical probe selection. This compound demonstrates a clear selectivity window: an IC50 of 41 nM against CYP17A1 versus an IC50 greater than 100,000 nM (>100 µM) against human far upstream element-binding protein 1 (FUBP1) as assessed in a HEK293T cell-based assay measuring FUBP1 interaction with a biotinylated NLC chip-immobilized target [1][2]. This represents a >2,400-fold selectivity margin for CYP17A1 over FUBP1. Such data, while limited to two targets, provides initial evidence that the compound does not act as a promiscuous binder and may be suitable for experiments where FUBP1-mediated transcriptional regulation is a confounding factor [3].

Target selectivity CYP17A1 FUBP1 Off-target profiling

Physicochemical Differentiation from the 3,4-Dimethylphenyl Analog: Lipophilicity and Electronic Modulation

The 4-fluorophenyl substituent of CAS 667912-64-3 confers distinct physicochemical properties compared to the closest commercially available structural analog, 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine (CAS 307512-90-9). The fluorine atom increases electronegativity and reduces lipophilicity relative to the dimethyl substitution pattern, with the target compound having a molecular weight of 341.3 g/mol versus 351.41 g/mol for the dimethyl analog . The 4-fluorophenyl group provides a hydrogen-bond acceptor (the fluorine atom) absent in the dimethylphenyl analog, potentially enabling additional binding interactions with target proteins. The calculated logP of approximately 4.17 for the target compound [1] is expected to be lower than that of the dimethyl analog, which may influence membrane permeability and non-specific protein binding in cellular assays. These differences, while class-level in nature, provide a rational basis for selecting the 4-fluorophenyl variant when fluorine-mediated electronic effects or reduced lipophilicity are desirable for a given assay system.

Physicochemical properties Lipophilicity SAR Fluorine substitution

Synthetic Utility as a Building Block: Benzotriazole as a Leaving Group and Directing Moiety

The N1-linked benzotriazole group in this compound serves as both a synthetic handle and a potential leaving group in cross-coupling reactions, a feature not available in simple 4-arylphthalazines lacking the benzotriazole moiety . Benzotriazole-based synthetic methodology—well-established for the construction of carbon-carbon and carbon-heteroatom bonds—enables this compound to function as a precursor for generating diverse analog libraries via nucleophilic displacement or metal-catalyzed coupling at the benzotriazole position [1]. In contrast, analog compounds such as 4-(4-fluorophenyl)phthalazine-1-thiol (CAS 304863-71-6) or 1-chloro-4-(4-fluorophenyl)phthalazine [2] offer different reactive handles (thiol or chloride) with distinct reactivity profiles. The benzotriazole leaving group provides a balance of stability during storage and reactivity under controlled activation conditions, making it a versatile intermediate for medicinal chemistry derivatization .

Synthetic chemistry Cross-coupling Benzotriazole methodology Building block

Data Completeness and Quality: ChEMBL/BindingDB Annotation Status Relative to Uncharacterized Analogs

This compound benefits from annotation in two major public bioactivity databases—ChEMBL (CHEMBL3893796) and BindingDB (BDBM208945)—with quantitative IC50 data against a defined molecular target (CYP17A1) [1][2]. In contrast, the closest commercially available analog, 1-(1H-1,2,3-benzotriazol-1-yl)-4-(3,4-dimethylphenyl)phthalazine (CAS 307512-90-9), lacks comparable quantitative bioactivity annotation in these databases, making potency prediction and experimental design more uncertain . The availability of curated bioactivity data for the target compound reduces procurement risk by enabling researchers to select a compound with known target engagement rather than an analog requiring de novo characterization. Note, however, that the total available bioactivity data remains limited to CYP17A1 and FUBP1, and broader selectivity profiling data are not publicly available.

Data quality Database annotation Bioactivity data Procurement risk

1-(1H-1,2,3-Benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine: Evidence-Backed Application Scenarios for Scientific Procurement


CYP17A1-Mediated Steroidogenesis Inhibition Studies in Prostate Cancer Research

With an IC50 of 41 nM against human CYP17A1, this compound is suitable for in vitro studies of androgen biosynthesis inhibition in prostate cancer models where an intermediate-potency tool compound is required. The compound provides a potency level distinct from both the more potent analog (compound 7, IC50 = 23 nM) and weaker analogs (compounds 4 and 8, IC50 = 50–76 nM), enabling dose-response studies across a range of CYP17A1 engagement levels [1]. The availability of selectivity data against FUBP1 (>100 µM) provides initial confidence that observed effects are not confounded by FUBP1-mediated transcriptional regulation [2].

Fluorine-Containing Chemical Probe for 19F NMR and Fluorine-Specific Biochemical Assays

The 4-fluorophenyl substituent provides a single fluorine atom suitable for 19F NMR-based binding assays, protein-ligand interaction studies, and metabolic tracking experiments. In contrast to the 3,4-dimethylphenyl analog, which lacks fluorine, this compound enables fluorine-specific detection methodologies without the spectral complexity of polyfluorinated probes . The compound's calculated logP of approximately 4.17 and moderate molecular weight (341.3 g/mol) support its use in cellular assays where membrane permeability is required [3].

Medicinal Chemistry Diversification via Benzotriazole Displacement Chemistry

The N1-linked benzotriazole group serves as a versatile leaving group for nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the generation of focused compound libraries for structure-activity relationship (SAR) studies . This synthetic utility distinguishes the compound from simpler 4-arylphthalazine derivatives that lack a displaceable moiety at the 1-position, such as 4-(4-fluorophenyl)phthalazine-1-thiol (CAS 304863-71-6) or 1-chloro-4-(4-fluorophenyl)phthalazine [4], which offer different reactivity profiles and may require different reaction conditions for derivatization.

Selectivity Profiling and Counter-Screening in CYP17A1-Targeted Drug Discovery

With validated bioactivity data against both CYP17A1 (IC50 = 41 nM) and FUBP1 (>100 µM), this compound can serve as a reference standard for establishing selectivity assays in CYP17A1 drug discovery programs [1][2]. The >2,400-fold selectivity window provides a benchmark for evaluating novel CYP17A1 inhibitors, and the compound's annotation in ChEMBL (CHEMBL3893796) and BindingDB (BDBM208945) facilitates data comparison across laboratories [5]. Researchers procuring this compound benefit from the existing database annotations, reducing the upfront characterization burden compared to purchasing uncharacterized structural analogs.

Quote Request

Request a Quote for 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.